An In-Depth Technical Guide to Fmoc-β-(2-quinolyl)-D-Ala-OH: A Novel Building Block for Peptide and Drug Discovery
An In-Depth Technical Guide to Fmoc-β-(2-quinolyl)-D-Ala-OH: A Novel Building Block for Peptide and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Fmoc-β-(2-quinolyl)-D-Ala-OH (CAS Number: 214852-58-1), an unnatural amino acid with significant potential in peptide synthesis and drug discovery. By integrating a bulky, aromatic quinoline moiety, this building block offers unique structural and functional properties to peptides, potentially enhancing their therapeutic efficacy and stability. This document will delve into the synthesis, characterization, and strategic incorporation of this compound into peptide chains, providing both theoretical insights and practical, field-proven protocols.
Introduction: The Strategic Advantage of Unnatural Amino Acids
The twenty proteinogenic amino acids form the fundamental basis of peptides and proteins. However, the incorporation of unnatural amino acids (UAAs) has emerged as a powerful strategy in medicinal chemistry to overcome the limitations of native peptides, such as poor metabolic stability and limited conformational diversity. UAAs like Fmoc-β-(2-quinolyl)-D-Ala-OH, which are not genetically encoded, are invaluable tools for creating novel peptide-based therapeutics with enhanced pharmacological profiles. The quinoline group, a privileged scaffold in drug discovery, is known to impart a range of biological activities, including antimicrobial and anticancer properties. Its incorporation into a peptide backbone can thus be hypothesized to confer novel biological functions.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of Fmoc-β-(2-quinolyl)-D-Ala-OH is paramount for its effective application.
| Property | Value | Source |
| CAS Number | 214852-58-1 | N/A |
| Molecular Formula | C₂₇H₂₂N₂O₄ | [1] |
| Molecular Weight | 438.48 g/mol | [1] |
| Appearance | White to off-white solid | General observation |
| Solubility | Soluble in organic solvents such as DMF, NMP, and DMSO | General knowledge of Fmoc-amino acids |
| Storage | Store at 2-8°C to ensure long-term stability | General recommendation for Fmoc-amino acids |
Analytical Characterization:
The identity and purity of Fmoc-β-(2-quinolyl)-D-Ala-OH must be rigorously confirmed before its use in peptide synthesis. High-purity starting materials are essential to minimize the accumulation of deletion or modified sequences in the final peptide.
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC. A purity of ≥98% is recommended for use in solid-phase peptide synthesis (SPPS).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the compound.
Synthesis of Fmoc-β-(2-quinolyl)-D-Ala-OH
While a specific, peer-reviewed synthesis protocol for Fmoc-β-(2-quinolyl)-D-Ala-OH is not widely published, a general and robust method for the preparation of Fmoc-protected amino acids involves the reaction of the free amino acid with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions. A plausible synthetic route is outlined below:
Caption: General workflow for the synthesis of Fmoc-β-(2-quinolyl)-D-Ala-OH.
Experimental Protocol (General):
-
Dissolution: Dissolve D-β-(2-quinolyl)-alanine in an aqueous solution of a suitable base, such as sodium bicarbonate, at 0°C.
-
Addition of Fmoc Reagent: Slowly add a solution of Fmoc-OSu or Fmoc-Cl in an organic solvent (e.g., dioxane or acetone) to the stirred amino acid solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).
-
Workup: Perform an aqueous workup by washing with a non-polar organic solvent to remove unreacted Fmoc reagent. Acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the Fmoc-protected amino acid.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy is the most common method for solid-phase peptide synthesis.[2] The incorporation of Fmoc-β-(2-quinolyl)-D-Ala-OH follows the standard SPPS cycle of deprotection and coupling.
Caption: The solid-phase peptide synthesis (SPPS) cycle for incorporating Fmoc-β-(2-quinolyl)-D-Ala-OH.
Step-by-Step SPPS Protocol:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids) with the N-terminus of the growing peptide chain protected with an Fmoc group.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in N,N-dimethylformamide (DMF) for 5-10 minutes to remove the Fmoc group. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling:
-
Pre-activate a solution of Fmoc-β-(2-quinolyl)-D-Ala-OH (2-4 equivalents relative to the resin loading) with a suitable coupling reagent and a base in DMF.
-
Common coupling reagents include:
-
HBTU/DIPEA: (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with N,N-diisopropylethylamine.
-
HATU/DIPEA: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA.
-
DIC/Oxyma: N,N'-Diisopropylcarbodiimide with Ethyl cyanohydroxyiminoacetate.
-
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Monitoring the Coupling: Perform a Kaiser test or a chloranil test to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Causality Behind Experimental Choices:
-
Choice of Coupling Reagent: Due to the steric bulk of the quinoline side chain, more potent coupling reagents like HATU or HBTU are generally preferred over carbodiimide-based reagents to ensure efficient and rapid amide bond formation, thereby minimizing the risk of racemization.
-
Double Coupling: For sterically hindered amino acids like Fmoc-β-(2-quinolyl)-D-Ala-OH, a double coupling protocol (repeating the coupling step before proceeding to the next deprotection) is a prudent strategy to maximize the yield of the desired peptide.
-
Solvent Choice: High-quality, amine-free DMF is crucial for SPPS as it effectively swells the resin and dissolves the reagents.[3]
Cleavage from Resin and Final Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and any side-chain protecting groups must be removed.
Protocol:
-
Resin Washing and Drying: Wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry it thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v). TIS acts as a scavenger to trap reactive cations generated during the deprotection of side chains.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and gently agitate for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.
-
Purification: Purify the crude peptide using preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final peptide by analytical HPLC and mass spectrometry.
Applications in Drug Discovery and Peptide Science
The incorporation of Fmoc-β-(2-quinolyl)-D-Ala-OH into peptides can be leveraged for several strategic advantages in drug development:
-
Enhanced Biological Activity: The quinoline moiety is a known pharmacophore with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] Peptides containing this residue may exhibit novel or enhanced therapeutic effects.
-
Improved Metabolic Stability: The D-configuration of the amino acid and the unnatural side chain can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.
-
Conformational Constraint: The bulky quinoline group can introduce conformational rigidity into the peptide backbone, which can lead to higher receptor binding affinity and selectivity.
-
Molecular Probes: The fluorescent properties of the quinoline ring can be exploited to develop peptide-based molecular probes for studying biological processes.
Conclusion and Future Perspectives
Fmoc-β-(2-quinolyl)-D-Ala-OH represents a valuable and versatile building block for the synthesis of novel peptides with potentially enhanced therapeutic properties. Its successful incorporation relies on a solid understanding of SPPS principles and the judicious selection of reagents and protocols to overcome the challenges associated with sterically demanding unnatural amino acids. As the demand for more potent and stable peptide-based drugs continues to grow, the exploration of unique building blocks like Fmoc-β-(2-quinolyl)-D-Ala-OH will undoubtedly play a pivotal role in advancing the field of peptide and drug discovery.
References
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
PubChem. (n.d.). Fmoc-beta-Ala-Ala-OH. Retrieved from [Link]
-
ResearchGate. (2006). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Retrieved from [Link]
-
Aapptec. (n.d.). Fmoc-D-Ala-OH. Retrieved from [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]
-
PubMed. (2020). Alanine scan-guided synthesis and biological evaluation of analogues of culicinin D, a potent anticancer peptaibol. Retrieved from [Link]
-
PubMed. (2024). Systematic alanine and stapling mutational analysis of antimicrobial peptide Chem-KVL. Retrieved from [Link]
-
PubMed. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Retrieved from [Link]
-
Frontiers. (2023). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from [Link]
- Google Patents. (2020). Preparation method of Fmoc-beta-Ala-AA-OH.
-
MDPI. (2022). New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. Retrieved from [Link]
-
NIH. (2023). Supraphysiological glutamine as a means of depleting intracellular amino acids to enhance pancreatic cancer chemosensitivity. Retrieved from [Link]
-
MDPI. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Retrieved from [Link]
-
NIH. (2022). A ribosomally synthesised and post-translationally modified peptide containing a β-enamino acid and a macrocyclic motif. Retrieved from [Link]
-
NIH. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Retrieved from [Link]
-
NIH. (2025). An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. Retrieved from [Link]
-
PubMed. (2015). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]
